molecular formula C23H28N4O4S B2826634 4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-31-5

4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2826634
CAS No.: 451467-31-5
M. Wt: 456.56
InChI Key: ANFCNSGZSRNCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3,4-dihydroquinazoline class, characterized by a bicyclic core with nitrogen atoms at positions 1 and 2. Its structure includes:

  • A 4-oxo group at position 4, which may influence hydrogen bonding and metabolic stability.
  • A sulfanyl (thioether) linkage at position 2, connected to a 2-oxo-pyrrolidin-1-yl ethyl group.
  • A propenyl (allyl) group at position 3, which could confer reactivity or modulate steric effects.
  • An N-[(oxolan-2-yl)methyl]carboxamide at position 7, where the tetrahydrofuran (oxolane) ring may improve solubility compared to purely hydrophobic substituents .

Quinazolines are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The unique combination of substituents in this compound suggests tailored bioactivity and pharmacokinetic properties.

Properties

IUPAC Name

4-oxo-N-(oxolan-2-ylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-2-9-27-22(30)18-8-7-16(21(29)24-14-17-6-5-12-31-17)13-19(18)25-23(27)32-15-20(28)26-10-3-4-11-26/h2,7-8,13,17H,1,3-6,9-12,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFCNSGZSRNCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activity makes it a potential candidate for studying cellular processes and interactions.

    Medicine: The compound’s therapeutic potential can be explored for the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Bioactivity Insights Reference
Target Compound 3,4-Dihydroquinazoline Oxo, sulfanyl-pyrrolidinyl, propenyl, oxolanylmethyl-carboxamide Predicted kinase inhibition or antibacterial activity due to quinazoline core .
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (Compound 8) Benzoic acid Oxadiazole, thioxo, pyrrolidinyl Antibacterial activity (66% yield); thioxo group may enhance redox-mediated effects .
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (Compounds 13a–e) Cyanoacetanilide Hydrazinylidene, aryl groups (e.g., methylphenyl, methoxyphenyl) High yields (94–95%); IR/NMR data confirm stability; sulfamoyl group aids solubility .
(S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)-3-phenylpropanamide Tetrahydroisoquinoline Pyridinyl, hexyl, trifluoroacetamido Structural rigidity from pyridinyl may improve target binding; lipophilic hexyl chain affects LogP .
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivative Triazine Pyrrolidinyl, dimethylaminophenyl Polar dimethylamino groups enhance water solubility; enoic acid may confer reactivity .

Bioactivity and Computational Predictions

  • Antibacterial Potential: Compound 8 () shows antibacterial activity, suggesting the target’s pyrrolidinyl and sulfanyl groups may similarly disrupt bacterial membranes or enzymes .
  • Kinase Inhibition: Tetrahydroisoquinoline derivatives () with pyridinyl substituents exhibit kinase modulation, implying the target’s quinazoline core could share this activity .
  • Similarity Metrics : Tanimoto and Dice indexes () predict the target’s closest analogs are pyrrolidine-containing molecules, with bioactivity correlating to substituent polarity and steric bulk .

Physicochemical Properties

  • Solubility : The oxolanylmethyl group likely reduces LogP compared to purely aromatic analogs (e.g., Compound 13a in ), enhancing aqueous solubility .
  • Metabolic Stability : The propenyl group may undergo oxidative metabolism, whereas the sulfanyl linkage could resist degradation better than ethers or esters .

Q & A

Basic: What are the key synthetic steps and optimal conditions for synthesizing the compound?

The synthesis involves multi-step reactions, including cyclization of the quinazoline core, functionalization of the thioether linkage, and introduction of substituents like the pyrrolidin-1-yl and oxolan-2-ylmethyl groups. Optimal conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) for cyclization steps to stabilize intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for cyclization and coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for isolating high-purity product .

Advanced: How can researchers optimize reaction yields when conflicting reports exist on solvent and temperature conditions?

Use Design of Experiments (DoE) to systematically evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Response Surface Methodology (RSM) can model interactions between parameters and identify optimal conditions .
  • Flow chemistry may enhance reproducibility by maintaining precise temperature and mixing ratios, as demonstrated in analogous syntheses .
  • Validate findings with small-scale reactions monitored via TLC or HPLC before scaling up .

Basic: Which spectroscopic methods are essential for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and backbone integrity. Key signals include the quinazoline C=O (~165–170 ppm) and thioether S-CH₂ (~3.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .
  • IR spectroscopy : Peaks for amide C=O (~1680 cm⁻¹) and sulfanyl groups (~650 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR spectral data between synthesized batches?

  • Deuterated solvent effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃), as peak splitting and shifts vary .
  • Impurity profiling : Use HPLC-MS to detect trace by-products (e.g., unreacted intermediates) that may obscure NMR signals .
  • Dynamic NMR : Investigate rotational barriers (e.g., around the thioether linkage) causing signal broadening at lower temperatures .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Kinase inhibition assays : Test against panels like EGFR or VEGFR due to structural similarity to quinazoline-based kinase inhibitors .
  • Cytotoxicity screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Solubility assessment : Measure in PBS or cell culture media to guide assay design .

Advanced: How to design experiments to elucidate the mechanism of action when initial activity data is inconsistent?

  • Target deconvolution : Combine affinity chromatography (bait: immobilized compound) with LC-MS/MS to identify binding proteins .
  • Mutagenesis studies : Modify putative target residues (e.g., kinase ATP-binding pockets) and assess activity changes .
  • Molecular docking : Use software like AutoDock to predict binding modes, guided by structural analogs .

Basic: How do substituents like the pyrrolidin-1-yl group influence the compound’s reactivity and bioactivity?

  • Electron-donating effects : The pyrrolidine ring enhances nucleophilicity at the sulfur atom, affecting thioether stability .
  • Steric hindrance : Bulky substituents (e.g., oxolan-2-ylmethyl) may reduce binding to flat enzymatic active sites .
  • Pharmacokinetics : The pyrrolidin-1-yl group improves solubility via secondary amine protonation at physiological pH .

Advanced: What strategies address low solubility in pharmacological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfanyl or carboxamide moieties .
  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin complexes to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Basic: What purification techniques ensure high purity for biological testing?

  • Flash chromatography : Use gradients of ethyl acetate/hexane for intermediate purification .
  • Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for final polishing .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline product .

Advanced: How to validate target engagement in cellular models?

  • Pull-down assays : Use biotinylated analogs of the compound to isolate bound proteins from lysates, followed by Western blot .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment via immunoblotting .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics between the compound and recombinant target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.